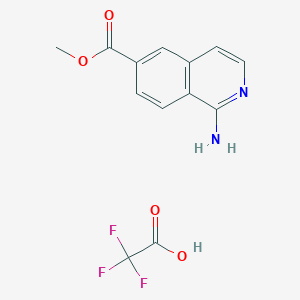

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate

Description

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a synthetic organic compound featuring an isoquinoline backbone substituted with an amino group at position 1, a methyl ester at position 6, and a trifluoroacetate counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting protein-protein interactions, particularly bromodomains (e.g., BRD4-BD1) . The trifluoroacetate moiety enhances solubility in polar solvents and stabilizes the compound during purification and storage.

Properties

IUPAC Name |

methyl 1-aminoisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.C2HF3O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12;3-2(4,5)1(6)7/h2-6H,1H3,(H2,12,13);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPNOINFWJEJFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857465 | |

| Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-46-8 | |

| Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenone, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure high yield and purity. Process optimization, including the control of reaction temperature, pressure, and the use of catalysts, is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has found applications in several fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research has explored its use as a precursor for drug development, particularly in the design of new therapeutic agents.

Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group, in particular, enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituents at key positions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations:

Physicochemical and Pharmacokinetic Properties

- Solubility: The trifluoroacetate salt confers higher solubility in methanol and DMSO compared to the nitro analogue (10 mM in DMSO) .

- Stability: The amino group introduces susceptibility to oxidation, necessitating storage under inert conditions. In contrast, nitro and bromo derivatives are more stable under ambient conditions .

Biological Activity

Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate (commonly referred to as methyl AIC trifluoroacetate) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl AIC trifluoroacetate has the molecular formula C₁₃H₁₁F₃N₂O₄ and a molecular weight of 316.23 g/mol. The compound features an isoquinoline ring with an amino group and a carboxylate group, alongside a trifluoroacetate moiety. The trifluoroacetate group serves as a bioisosteric replacement for a carboxylic acid, which can enhance the compound's biological properties and reactivity.

The biological activity of methyl AIC trifluoroacetate is primarily attributed to its ability to interact with various biological targets. Research indicates that it may possess antimicrobial and anticancer properties. The compound's structure allows it to participate in reactions typical of amino and carboxylate functional groups, potentially leading to significant biological interactions.

Interaction Studies

Interaction studies are crucial for understanding the compound's biological mechanisms. These studies may include:

- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes related to disease pathways.

- Receptor Binding : Assessing how methyl AIC trifluoroacetate binds to various receptors, influencing cellular responses.

- Cellular Uptake : Evaluating how effectively the compound is absorbed by cells and its subsequent effects on cellular functions.

Therapeutic Applications

Methyl AIC trifluoroacetate shows promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may be effective against certain microbial infections, potentially serving as a lead compound for drug development targeting these pathogens.

- Cancer Treatment : Its structural features indicate potential applications in oncology, particularly in developing targeted therapies against specific cancer types.

Case Studies and Research Findings

Research into methyl AIC trifluoroacetate is ongoing, with several notable findings:

- Antimicrobial Efficacy : In vitro studies have demonstrated that methyl AIC trifluoroacetate exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential as a new antibiotic agent.

- Cancer Cell Studies : Recent investigations have shown that methyl AIC trifluoroacetate can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve disruption of cellular signaling pathways critical for cell survival.

- Comparison with Similar Compounds : Structural comparisons with related compounds reveal that methyl AIC trifluoroacetate has enhanced biological activity due to its unique functional groups. For instance, when compared with methyl 1-aminoisoquinoline-6-carboxylate (lacking the trifluoroacetate moiety), the trifluoroacetate derivative exhibits improved potency against targeted biological pathways.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate?

Answer:

Synthesis optimization should focus on protecting group chemistry and trifluoroacetyl stability. For example, the trifluoroacetate group is sensitive to hydrolysis under basic conditions, so reactions should be conducted in anhydrous environments with controlled pH (e.g., using pyridinium trifluoroacetate as a buffer) . Intermediate purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) can isolate the ester precursor before trifluoroacetylation. Monitor reaction progress using TLC with UV visualization or LC-MS for real-time tracking of intermediates .

Basic: How can researchers ensure purity during isolation of this compound?

Answer:

Recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) is effective due to the compound’s moderate solubility in DMSO (≥97.8 mg/mL) and ethanol (≥48 mg/mL) . For trace impurities, preparative HPLC with a C18 column and 0.1% trifluoroacetic acid in the mobile phase enhances separation efficiency. Confirm purity via ¹H/¹³C NMR (e.g., characteristic trifluoroacetate CF₃ signal at ~116 ppm in ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak .

Advanced: How does pH influence the stability of the trifluoroacetate counterion in aqueous solutions?

Answer:

The trifluoroacetate group hydrolyzes under alkaline conditions (pH > 9), releasing free trifluoroacetic acid (TFA), which can alter biological assay outcomes. Stability studies using ¹⁹F NMR in buffered solutions (pH 2–8) show negligible decomposition over 24 hours at 4°C . For long-term storage in aqueous media, lyophilization is recommended, as the trifluoroacetate salt remains stable in solid form .

Advanced: What advanced analytical techniques resolve structural ambiguities in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and hydrogen-bonding networks. If crystallization fails, dynamic nuclear polarization (DNP)-enhanced solid-state NMR can provide atomic-level insights into the counterion arrangement . Pair this with DFT calculations (e.g., Gaussian 16) to model electrostatic interactions between the aminoisoquinoline core and trifluoroacetate .

Advanced: How should researchers address contradictory bioactivity data in cell-based assays?

Answer:

Contradictions often arise from TFA leaching during biological testing. Mitigate this by:

- Dialyzing stock solutions against PBS (pH 7.4) to remove free TFA .

- Including a TFA-only control group to isolate counterion effects.

- Validating results across multiple cell lines and assay formats (e.g., fluorescence vs. luminescence readouts) .

Advanced: What mechanistic studies are suitable for probing this compound’s interaction with enzymatic targets?

Answer:

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while stopped-flow kinetics can resolve reaction intermediates. For example, isotopic labeling (e.g., ¹⁵N-amino groups) enables tracking of enzyme-substrate interactions via NMR . Pair this with molecular docking (AutoDock Vina) to map binding poses against homologous protein structures .

Basic: What handling protocols are essential for maintaining compound integrity during storage?

Answer:

Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation. For solutions, use anhydrous DMSO aliquots (stored at -80°C) and avoid freeze-thaw cycles. Monitor decomposition via periodic LC-MS analysis, focusing on the appearance of free aminoisoquinoline (retention time shifts) .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Answer:

Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH), analyzing metabolites via UPLC-QTOF. Compare results with analogous trifluoroacetate salts (e.g., palladium(II) trifluoroacetate) to identify common degradation motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.